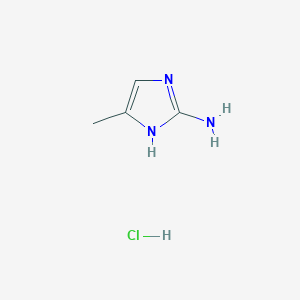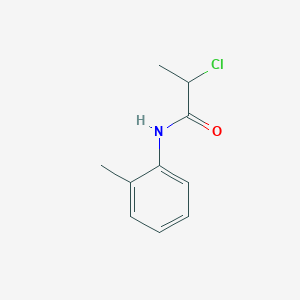
2-chloro-N-(2-methylphenyl)propanamide
Übersicht
Beschreibung
2-chloro-N-(2-methylphenyl)propanamide is a chemical compound with the molecular formula C10H12ClNO . It is also known by other names such as 2-Chloro-N-(o-tolyl)propanamide and 2-Chloro-o-propionotoluidide . The molecular weight of this compound is 197.66 g/mol .
Synthesis Analysis
The synthesis of 2-chloro-N-(2-methylphenyl)propanamide has been a subject of research. It is a key starting material in the synthesis of α-thio-β-chloroacrylamides . It has been shown to undergo a number of fundamental synthetic transformations, such as 1,3-dipolar cycloadditions, [3 + 2]-dipolar cycloadditions, Diels−Alder cycloadditions, and nucleophilic and sulfide group substitutions .Molecular Structure Analysis
The molecular structure of 2-chloro-N-(2-methylphenyl)propanamide can be represented by the InChI code:InChI=1S/C10H12ClNO/c1-7-5-3-4-6-9(7)12-10(13)8(2)11/h3-6,8H,1-2H3,(H,12,13) . The Canonical SMILES representation is CC1=CC=CC=C1NC(=O)C(C)Cl . Chemical Reactions Analysis
2-chloro-N-(2-methylphenyl)propanamide is a synthetically important API intermediate. It can undergo transformations such as Diels–Alder cycloadditions, 1,3-dipolar cycloadditions, sulfide group and nucleophilic substitution .Physical And Chemical Properties Analysis
The compound has a molecular weight of 197.66 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The compound also has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass of the compound is 197.0607417 g/mol .Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Research
- Application : “2-chloro-N-(2-methylphenyl)propanamide” is used as a reference standard in pharmaceutical testing . It’s also known as Prilocaine Hydrochloride Impurity A .
- Method of Application : As a reference standard, it’s used in analytical development, method validation, and stability and release testing . The specific procedures would depend on the nature of the test being conducted.
- Results : The use of this compound helps ensure the quality and safety of pharmaceutical products .
-
Biochemical Research
-
Chemical Research
- Application : “2-chloro-N-(2-methylphenyl)propanamide” is an impurity of Prilocaine, a local anesthetic .
- Method of Application : In chemical research, this compound could be used to study the properties and effects of Prilocaine .
- Results : The results would provide insights into the properties of Prilocaine and its impurities .
-
Chemical Synthesis
-
Quality Control
-
Proteomics Research
-
Pharmaceutical Testing
- Application : This compound is used as a reference standard in pharmaceutical testing . It’s also known as Prilocaine Hydrochloride Impurity A .
- Method of Application : As a reference standard, it’s used in analytical development, method validation, and stability and release testing . The specific procedures would depend on the nature of the test being conducted.
- Results : The use of this compound helps ensure the quality and safety of pharmaceutical products .
-
Chemical Synthesis
-
Quality Control
Safety And Hazards
The compound is associated with certain hazards. The safety information includes pictograms GHS05, GHS07, and the signal word "Danger" . Hazard statements include H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7-5-3-4-6-9(7)12-10(13)8(2)11/h3-6,8H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSVGMSGVIXGPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methylphenyl)propanamide | |
CAS RN |
19281-31-3 | |
| Record name | 2-Chloro-o-propionotoluidide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019281313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-CHLORO-O-PROPIONOTOLUIDIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K1086IX8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



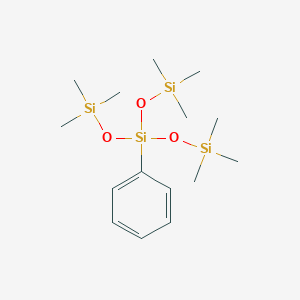
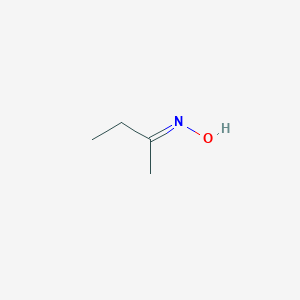
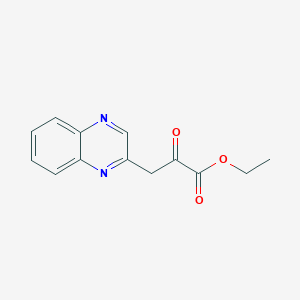
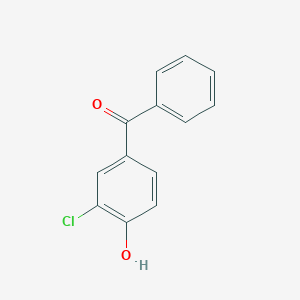
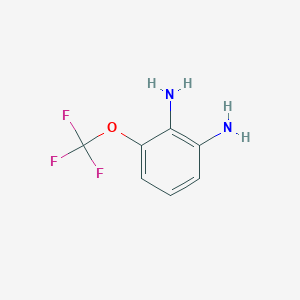

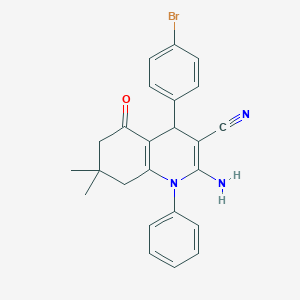
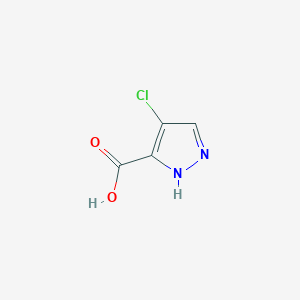
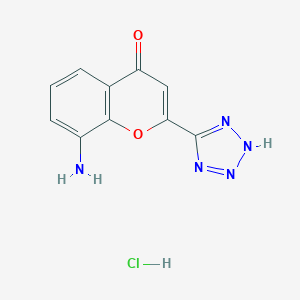
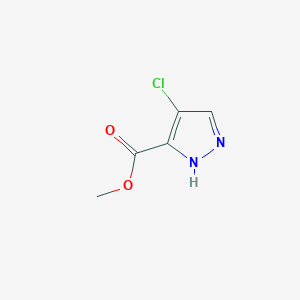
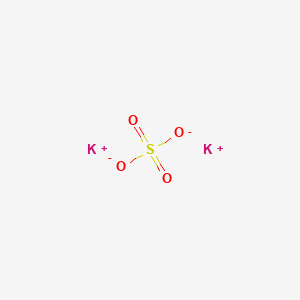
![alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl)](/img/structure/B179489.png)
